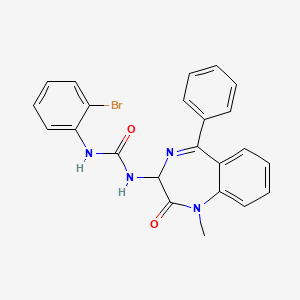![molecular formula C20H16BrNO4 B2903761 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938037-01-5](/img/structure/B2903761.png)
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a chemical compound with potential applications in scientific research. It belongs to the class of furochromones and has attracted attention due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. Additionally, it has been reported to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, it has been reported to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to modulate the activity of certain enzymes and signaling pathways, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one in lab experiments is its potential therapeutic properties. It has been reported to exhibit a range of biological activities, making it a promising candidate for drug development. Additionally, its unique chemical structure may provide insight into the design of new compounds with similar properties.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This may make it difficult to study its effects in aqueous environments. Additionally, its potential toxicity and side effects should be carefully considered when designing experiments.
Orientations Futures
There are several future directions for the study of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one. One direction is the development of new compounds based on its chemical structure. This may involve modifying certain functional groups to improve its solubility, potency, or selectivity.
Another direction is the study of its effects in different biological systems. For example, it may be interesting to investigate its effects on the immune system or the nervous system. Additionally, its potential applications in drug delivery systems or as a diagnostic tool should be explored.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique chemical structure and diverse biological activities make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves several steps. The starting material is 4-bromophenol, which is reacted with 2-chloroethylamine hydrochloride to form 4-bromo-2-(2-chloroethyl)phenol. This intermediate is then reacted with 4-hydroxycoumarin in the presence of potassium carbonate to yield 3-(4-bromophenyl)-2-((2-chloroethyl)amino)-4H-chromen-4-one. Finally, the intermediate is treated with sodium methoxide and methoxyethanol to form the desired product.
Applications De Recherche Scientifique
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and tyrosinase.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c1-24-11-10-22-19-16(12-6-8-13(21)9-7-12)17-18(26-19)14-4-2-3-5-15(14)25-20(17)23/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWWDSGIVAUCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4-Methylphenyl)methyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2903678.png)
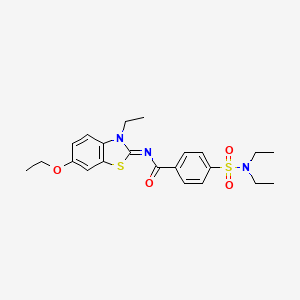
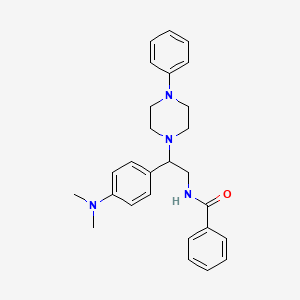
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2903681.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903682.png)

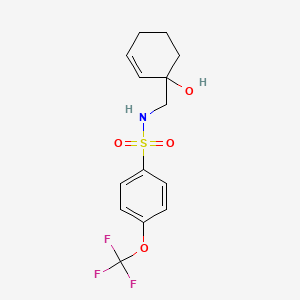
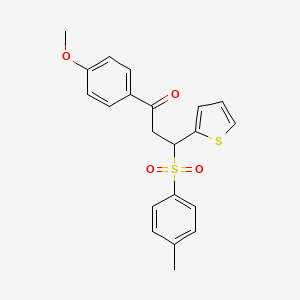
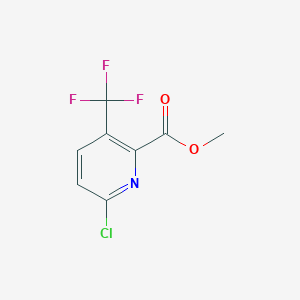

![3-[2-(Difluoromethoxy)phenyl]-5-methylaniline](/img/structure/B2903694.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)

